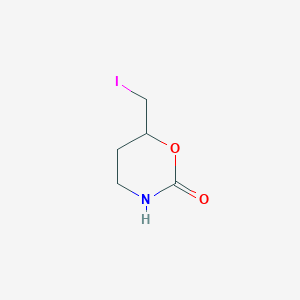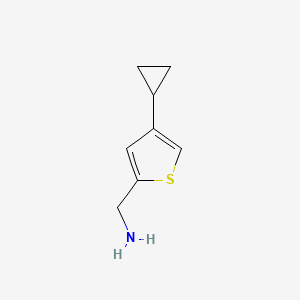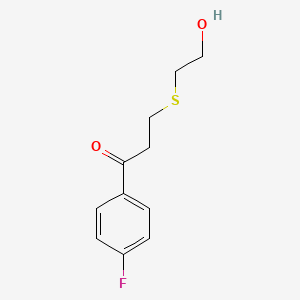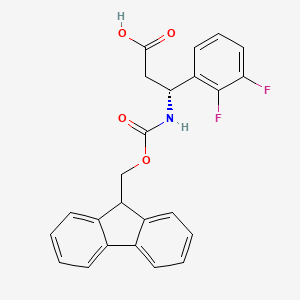
1-(4-Ethylbenzyl)-1h-imidazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Ethylbenzyl)-1h-imidazol-2-amine is an organic compound that features an imidazole ring substituted with a 4-ethylbenzyl group. This compound is part of the imidazole family, which is known for its wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethylbenzyl)-1h-imidazol-2-amine typically involves the reaction of 4-ethylbenzyl chloride with imidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to enhance the reaction efficiency and yield. The use of catalysts and advanced purification techniques like crystallization and chromatography can further improve the purity of the final product.
化学反応の分析
Types of Reactions
1-(4-Ethylbenzyl)-1h-imidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding imidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced imidazole derivatives.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of nitro, sulfonyl, or halogenated imidazole derivatives.
科学的研究の応用
1-(4-Ethylbenzyl)-1h-imidazol-2-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(4-Ethylbenzyl)-1h-imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The imidazole ring can coordinate with metal ions, influencing various biochemical processes. Additionally, the benzyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.
類似化合物との比較
Similar Compounds
1-Benzyl-1h-imidazol-2-amine: Lacks the ethyl group on the benzyl ring, resulting in different chemical and biological properties.
1-(4-Methylbenzyl)-1h-imidazol-2-amine: Contains a methyl group instead of an ethyl group, affecting its reactivity and applications.
1-(4-Chlorobenzyl)-1h-imidazol-2-amine:
Uniqueness
1-(4-Ethylbenzyl)-1h-imidazol-2-amine is unique due to the presence of the ethyl group on the benzyl ring, which can influence its chemical reactivity, biological activity, and potential applications. The ethyl group can enhance the compound’s lipophilicity and stability, making it a valuable intermediate in various synthetic and research applications.
特性
分子式 |
C12H15N3 |
|---|---|
分子量 |
201.27 g/mol |
IUPAC名 |
1-[(4-ethylphenyl)methyl]imidazol-2-amine |
InChI |
InChI=1S/C12H15N3/c1-2-10-3-5-11(6-4-10)9-15-8-7-14-12(15)13/h3-8H,2,9H2,1H3,(H2,13,14) |
InChIキー |
KZHJCYCAJAFWFN-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)CN2C=CN=C2N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-(5-Amino-1h,2'h-[3,3'-bipyrazol]-1-yl)ethan-1-ol](/img/structure/B13636059.png)



![N-{3-[ethyl(methyl)amino]propyl}cyclopropanamine](/img/structure/B13636077.png)




